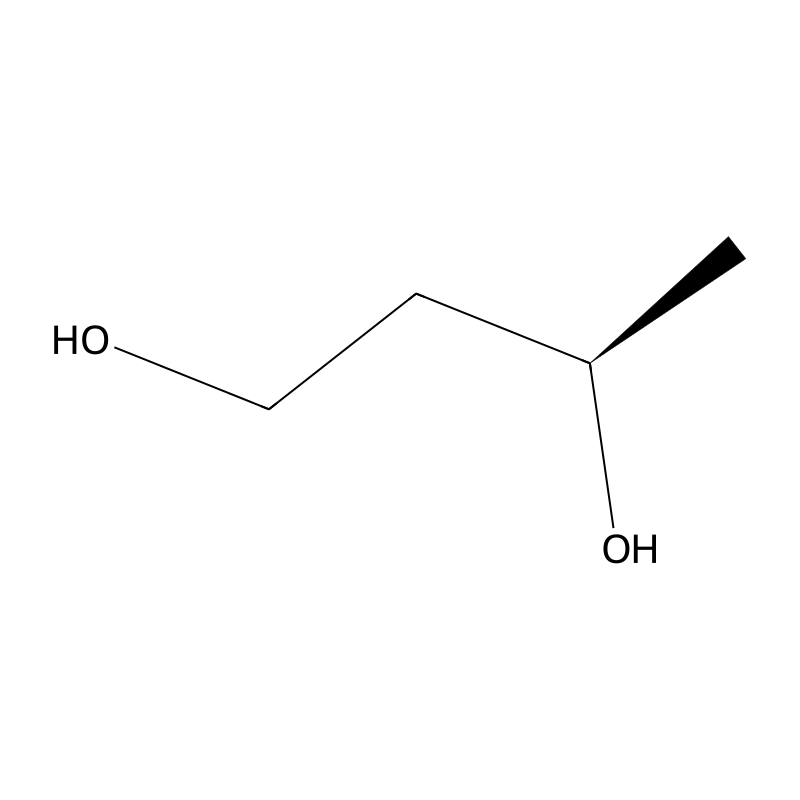

(R)-butane-1,3-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Asymmetric Synthesis

Due to its chirality, (R)-butane-1,3-diol can be used as a chiral pool starting material for the synthesis of other optically active compounds. These compounds are crucial in various fields like drug discovery and material science, where the 3D structure of a molecule can significantly impact its properties PubChem, (R)-butane-1,3-diol: .

Bioremediation

Research suggests (R)-butane-1,3-diol might play a role in the biodegradation of certain pollutants. Studies have explored its potential use by microorganisms for the degradation of aromatic hydrocarbons, which are common environmental contaminants The antimycotic activity in vitro of five diols., E. Canuto et al., Journal of Applied Microbiology, (2004): .

Material Science

Limited research indicates that (R)-butane-1,3-diol might have applications in the development of new materials. For instance, some studies have investigated its use as a component in the synthesis of polyesters with specific properties [US Patent Application 2013/0232322 (Aliphatic polyesters and methods for their preparation), M.A. Hillmyer et al.].

(R)-butane-1,3-diol is an organic compound characterized by the formula and is classified as a diol due to the presence of two alcohol functional groups. It is a chiral molecule, with the (R) enantiomer being particularly significant in various biological and industrial applications. This compound appears as a colorless, bittersweet liquid that is soluble in water, with a melting point of approximately -50 °C and a boiling point of 207.5 °C .

- Mild irritant: Contact with skin or eyes might cause irritation [1].

- Combustible: May ignite if exposed to high heat or open flames [1].

Citation:

- Wikipedia - 1,3-Butanediol

(R)-butane-1,3-diol can undergo several chemical transformations:

- Hydrogenation Reaction: The hydrogenation of 3-hydroxybutanal produces (R)-butane-1,3-diol:

- Dehydration Reaction: When dehydrated, (R)-butane-1,3-diol can yield 1,3-butadiene:

These reactions illustrate its utility in organic synthesis and industrial processes .

(R)-butane-1,3-diol exhibits notable biological activities. It has been shown to have hypoglycemic effects, making it relevant in metabolic studies. The compound can be converted into β-hydroxybutyrate, which serves as a substrate for brain metabolism. Additionally, it has been noted for its sedative and hypotensive properties comparable to ethanol, with the (R) enantiomer displaying enhanced activity .

Several methods exist for synthesizing (R)-butane-1,3-diol:

- Hydrogenation of Aldehydes: As mentioned earlier, the hydrogenation of 3-hydroxybutanal is a common method.

- Biotechnological Approaches: Microbial fermentation processes can also produce (R)-butane-1,3-diol from sugars or other substrates.

- Chemical Reduction: The reduction of butyric acid derivatives can yield this diol .

(R)-butane-1,3-diol has diverse applications across various fields:

- Food Industry: It is used as a flavoring agent and has Generally Recognized As Safe (GRAS) status by the FDA.

- Pharmaceuticals: The compound serves as a precursor in the synthesis of certain antibiotics and other pharmaceuticals.

- Industrial Uses: It is utilized in the manufacture of plastics, chemicals, and as an intermediate in various chemical processes .

Research indicates that (R)-butane-1,3-diol interacts with various biological systems. Studies have shown its potential to induce ketogenesis when esterified with fatty acids. This interaction is significant for metabolic regulation and energy production in cells. Furthermore, its sedative effects suggest interactions with neurotransmitter systems similar to those affected by ethanol .

Several compounds share structural similarities with (R)-butane-1,3-diol. Here are some notable examples:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Butane-1,4-diol | C4H10O2 | Has hydroxyl groups at positions 1 and 4; used in polymer production. |

| Propylene glycol | C3H8O2 | A common solvent and humectant; less viscous than butane-1,3-diol. |

| Butane-2,3-diol | C4H10O2 | Different stereochemistry; used in organic synthesis. |

| Ethylene glycol | C2H6O2 | A simpler diol; widely used as antifreeze and coolant. |

(R)-butane-1,3-diol stands out due to its specific chiral configuration and unique biological properties that differentiate it from these other compounds .

(R)-Butane-1,3-diol, formally designated as (R)-butane-1,3-diol or (R)-1,3-butanediol, belongs to the class of secondary alcohols and vicinal diols. Its structural formula is C₄H₁₀O₂, with two hydroxyl groups (-OH) positioned at the 1st and 3rd carbon atoms of a four-carbon chain. This configuration distinguishes it from other diols such as 1,4-butanediol (a primary diol) and 2,3-butanediol (a geminal diol).

The compound is also referred to as 1,3-butylene glycol or β-butylene glycol, though these terms are less prevalent in modern literature. Its IUPAC name adheres to systematic nomenclature, emphasizing the positions of hydroxyl groups and the longest continuous carbon chain.

Historical Development in Diol Chemistry

The study of diols dates to the early 19th century, when stereochemistry began to emerge as a distinct field. Key milestones include:

- Early Synthesis: The first diols, such as ethylene glycol, were synthesized via alkene oxidation. However, 1,3-butanediol’s isolation and characterization lagged due to challenges in selective synthesis.

- Stereochemical Insights: The 1874 tetrahedral carbon model by van ’t Hoff and Le Bel laid the groundwork for understanding diol stereochemistry. This was later refined through studies on tartaric acid isomers by Pasteur.

- Industrial Relevance: By the 20th century, diols became critical in polymer production (e.g., polyurethanes). However, (R)-1,3-butanediol remained underexplored until its enantiomeric properties were linked to biological activity in the 1980s.

Stereochemical Significance in Organic Chemistry

The (R)-enantiomer of 1,3-butanediol exhibits distinct stereochemical properties:

| Property | Value | Reference |

|---|---|---|

| Optical Activity | [α]²¹/D 31.0° (c = 1 in EtOH) | |

| Melting Point | 0.07°C (estimated) | |

| Boiling Point | 107–110°C (23 mmHg) | |

| Density | 1.005 g/cm³ at 25°C |

Its stereochemistry is pivotal in biological contexts, as the (R)-form shows greater activity in metabolic pathways compared to the racemic mixture. For example, (R)-1,3-butanediol is a precursor to β-hydroxybutyrate, a ketone body metabolized by the brain during fasting.

Research Evolution and Literature Review

Recent advancements focus on biotechnological production and catalytic functionalization:

Biotechnological Routes:

- Microbial Fermentation: Cupriavidus necator and Escherichia coli have been engineered to produce (R)-1,3-butanediol via 4-hydroxybutyrate or 3-hydroxybutyraldehyde pathways. Yields exceed 60% theoretical efficiency, with titers up to 2.97 g/L in autotrophic systems.

- Enzyme Engineering: Codon optimization and cofactor engineering (e.g., NADPH supply) enhance enzymatic activity in biosynthetic pathways.

Catalytic Functionalization:

- Hydrogenolysis: Platinum-tungsten catalysts enable selective conversion of 1,4-anhydroerythritol to (R)-1,3-butanediol, achieving 54% yields.

- Organocatalysis: Boron-, nitrogen-, and phosphorus-based catalysts enable site-selective modifications of diols under mild conditions, critical for pharmaceutical intermediates.

Chemical Structure and Properties

Molecular Structure and Isomerism

(R)-Butane-1,3-diol exists as a chiral molecule with a single stereocenter at the second carbon atom. Its structure is distinct from other butanediol isomers:

| Isomer | Hydroxyl Positions | Classification |

|---|---|---|

| 1,3-Butanediol | 1 and 3 | Vicinal diol |

| 1,4-Butanediol | 1 and 4 | Terminal diol |

| 2,3-Butanediol | 2 and 3 | Geminal diol |

The (R)-enantiomer adopts a right-handed configuration, contrasting with the (S)-form.

Physical and Chemical Properties

Key properties influencing its industrial use include:

| Property | Value | Reference |

|---|---|---|

| Solubility | Fully miscible in water | |

| Vapor Pressure | 0.06 mmHg at 20°C | |

| Flash Point | 250°F | |

| Refractive Index | 1.44 (25°C) |

Its hygroscopic nature necessitates storage under inert atmospheres.

Synthesis and Production Methods

Chemical Synthesis

Three primary routes dominate:

Hydrogenolysis of 3-Hydroxybutanal:

$$

\text{CH}3\text{CH(OH)CH}2\text{CHO} + \text{H}2 \rightarrow \text{CH}3\text{CH(OH)CH}2\text{CH}2\text{OH}

$$

Catalysts: Platinum or nickel-based systems yield racemic mixtures.Dehydration of 1,3-Butanediol:

$$

\text{CH}3\text{CH(OH)CH}2\text{CH}2\text{OH} \rightarrow \text{CH}2=\text{CH-CH}=\text{CH}2 + 2\text{H}2\text{O}

$$

Applications: Produces 1,3-butadiene for polymer synthesis.

Biotechnological Production

Microbial pathways offer enantiopure (R)-1,3-butanediol:

| Strain | Pathway | Yield (g/L) | Reference |

|---|---|---|---|

| Cupriavidus necator | 4-Hydroxybutyrate → β-hydroxybutyrate | 2.97 | |

| E. coli | 3-Hydroxybutyraldehyde → 1,3-BDO | 1.8 |

Key Challenges:

- Cofactor Balance: NADPH regeneration is critical for reducing 3-hydroxybutyraldehyde.

- Byproduct Suppression: Pathway engineering minimizes acetate or lactate accumulation.

Applications and Industrial Relevance

Pharmaceutical Intermediates

(R)-1,3-Butanediol serves as a precursor to β-lactam antibiotics (e.g., carbapenems) and insecticides. Its role in ketogenesis makes it valuable in metabolic studies.

Cosmetics and Food Industry

- Humectant: Enhances moisture retention in cosmetics and food products.

- Flavoring Agent: FDA-approved for grape flavoring due to its bittersweet taste.

Polymer Chemistry

While less prominent than 1,4-butanediol in polyurethane production, (R)-1,3-butanediol’s stereochemistry enables specialized polymers with tailored mechanical properties.

Stereochemical and Catalytic Insights

Enantiomeric Purity and Biological Activity

The (R)-enantiomer exhibits superior bioactivity:

| Property | (R)-1,3-BDO | Racemic Mixture | |

|---|---|---|---|

| Sedative Effect | Enhanced | Reduced | |

| Hypoglycemic Action | More potent | Less effective |

Catalytic Functionalization

Recent organocatalytic methods enable selective transformations:

| Catalyst | Reaction | Selectivity | Reference |

|---|---|---|---|

| Boron-based catalysts | Esterification | >90% ee | |

| Photoredox systems | Oxidation to ketones | High yield |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 52 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 47 of 52 companies with hazard statement code(s):;

H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.